molecular formula C10H8Cl2O2 B15167840 (1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carboxylic acid CAS No. 646995-57-5

(1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carboxylic acid

Cat. No.: B15167840
CAS No.: 646995-57-5
M. Wt: 231.07 g/mol
InChI Key: XWUCXKKIVKFJSF-JGVFFNPUSA-N
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Description

(1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of two chlorine atoms and a phenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenylacetic acid derivatives with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction proceeds under controlled conditions to ensure the formation of the desired cyclopropane ring with the correct stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized cyclopropane derivatives .

Scientific Research Applications

(1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of (1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • (1R,3R)-2,2-Dibromo-3-phenylcyclopropane-1-carboxylic acid
  • (1R,3R)-2,2-Dichloro-3-methylcyclopropane-1-carboxylic acid
  • (1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-acetic acid

Uniqueness

(1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both chlorine atoms and a phenyl group. These features confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

646995-57-5

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

(1R,3R)-2,2-dichloro-3-phenylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8Cl2O2/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14)/t7-,8+/m0/s1

InChI Key

XWUCXKKIVKFJSF-JGVFFNPUSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](C2(Cl)Cl)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)O

Origin of Product

United States

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